
Acefylline Piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acefylline Piperazine is a compound that belongs to the xanthine chemical class. It is a derivative of theophylline and is known for its bronchodilator action. This compound is used primarily in the treatment of respiratory conditions such as asthma, emphysema, and bronchitis associated with bronchospasm. This compound is less toxic and causes minimal gastric irritation compared to theophylline .
准备方法
Synthetic Routes and Reaction Conditions: Acefylline Piperazine can be synthesized through the reaction of theophylline with piperazine. The process involves the acylation of theophylline with acetic anhydride to form acefylline, which is then reacted with piperazine to form this compound. The reaction conditions typically involve the use of solvents such as methanol or ethylene glycol and are carried out at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions: Acefylline Piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Acefylline Piperazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular respiration and enzyme activity.
Medicine: Used in the treatment of respiratory conditions and studied for its potential in treating other diseases such as cardiovascular disorders.
Industry: Used in the formulation of pharmaceuticals and as an additive in cosmetic products for its skin conditioning properties
作用机制
Acefylline Piperazine exerts its effects primarily through the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic AMP. This results in the relaxation of smooth muscles, particularly in the respiratory tract, leading to bronchodilation. Additionally, it acts as an adenosine receptor antagonist, which contributes to its stimulant effects on the central nervous system and myocardium .
相似化合物的比较
Theophylline: A xanthine derivative with bronchodilator properties but higher toxicity and gastric irritation.
Caffeine: Another xanthine derivative with stimulant effects but less potent bronchodilator action.
Aminophylline: A complex of theophylline and ethylenediamine with similar bronchodilator properties but different pharmacokinetics.
Uniqueness of Acefylline Piperazine: this compound stands out due to its lower toxicity and minimal gastric irritation compared to theophylline. Its dual action as a bronchodilator and central nervous system stimulant makes it a valuable compound in both medical and research settings .
属性
CAS 编号 |
18428-63-2 |
|---|---|
分子式 |
C100H150N46O32 |
分子量 |
2508.59 |
IUPAC 名称 |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine |
InChI |
InChI=1S/8C9H10N4O4.7C4H10N2/c8*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;7*1-2-6-4-3-5-1/h8*4H,3H2,1-2H3,(H,14,15);7*5-6H,1-4H2 |
InChI 键 |
IUKJNIOSXCPLLP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1 |
同义词 |
Acetylline Piperazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


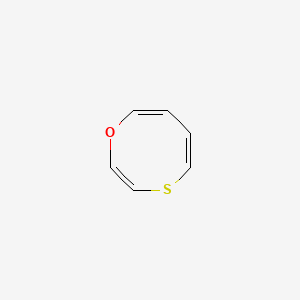
![Spiro[oxirane-2,5'(6'H)-[4,7]phenanthroline]](/img/structure/B578976.png)

![(1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione](/img/structure/B578981.png)
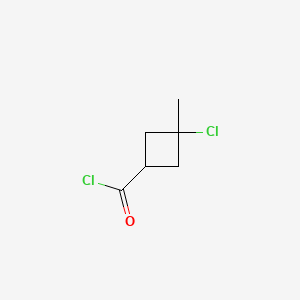
![[(Z)-[(E)-dec-2-enylidene]amino]urea](/img/structure/B578983.png)
![Bicyclo[3.1.0]hexane, 3-(bromomethyl)-, cis-(8CI)](/img/structure/B578984.png)

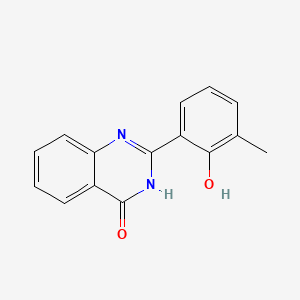
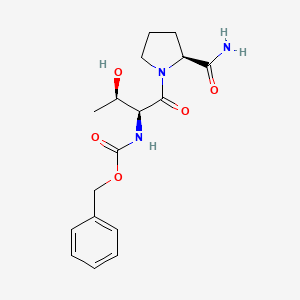
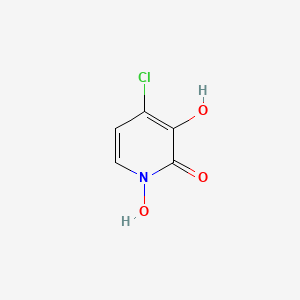
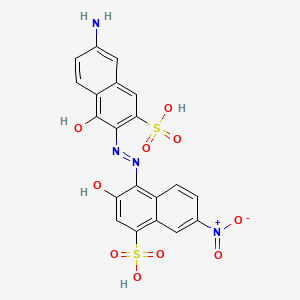

![(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one](/img/structure/B578996.png)
